molecular formula C6H14ClNO5 B013579 D-(+)-Galactosamine hydrochloride CAS No. 1772-03-8

D-(+)-Galactosamine hydrochloride

Cat. No. B013579
CAS RN: 1772-03-8
M. Wt: 215.63 g/mol
InChI Key: CBOJBBMQJBVCMW-NQZVPSPJSA-N
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Description

Synthesis Analysis

The synthesis of D-(+)-Galactosamine hydrochloride and its derivatives has been explored through various chemical pathways. An efficient synthesis of D-galactosamine-4-phosphate analogs of lipid A demonstrates the chemical versatility of D-galactosamine derivatives, highlighting a methodology for chemical differentiation among amino and hydroxyl groups of D-galactosamine derivatives, showcasing its adaptability in synthesis processes (Sano, Ikeda, & Achiwa, 1993).

Molecular Structure Analysis

The molecular structure of D-(+)-Galactosamine hydrochloride is characterized by its unique configuration of amino and hydroxyl groups. Studies have highlighted the structural properties of similar compounds, providing insights into the molecular framework and how it contributes to its chemical behavior. For instance, D-Mannosamine hydrochloride, a related compound, showcases ionic hydrogen bonding involving chloride and aminium ions, which could be analogous to structural characteristics seen in D-(+)-Galactosamine hydrochloride (Lin, Oliver, & Serianni, 2022).

Chemical Reactions and Properties

D-(+)-Galactosamine hydrochloride participates in various chemical reactions due to its functional groups. It induces a selective deficiency of UTP in the liver without affecting ATP, GTP, or CTP pools, highlighting its specific interaction with nucleotide synthesis pathways (Keppler, Pausch, & Decker, 1974). This specificity underscores the compound's potential for targeted biochemical applications.

Physical Properties Analysis

While specific studies detailing the physical properties of D-(+)-Galactosamine hydrochloride, such as solubility, melting point, and crystalline structure, were not highlighted in the available literature, the physical properties can generally be inferred from its chemical structure and related compounds. These properties are critical for understanding its behavior in various solvents and conditions, affecting its application in scientific research.

Chemical Properties Analysis

The chemical properties of D-(+)-Galactosamine hydrochloride, including its reactivity with other compounds, stability under different conditions, and potential for derivative formation, are central to its utility in biochemical and pharmaceutical research. For example, the transformation of 2-amino-2-deoxy-D-glucose into derivatives of D-galactose and D-galactosamine illustrates the compound's flexibility and reactivity, essential for synthesizing complex molecules (Hill & Hough, 1968).

Scientific Research Applications

  • Model of Fulminant Hepatic Failure : It is used to develop an animal model of fulminant hepatic failure, particularly in rats. This model is significant for studying brain dysfunction and evaluating potential treatments (Watanabe, Higashi, & Nagashima, 1979).

  • Study of Hepatotoxic Effects : Researchers have utilized D-(+)-Galactosamine hydrochloride in experiments to investigate its hepatotoxic effects and oxidative stress in rats (Cynthia Shankari & Prabhu, 2022).

  • Crystalline Form and Derivatives Study : Its crystalline form and the characterization of its crystalline derivatives have been subjects of scientific investigation (Jeanloz & Stoffyn, 1954).

  • Liver Disease Research : This compound induces acute self-limiting liver disease in rats, involving increased expression of various proteins and integrins, making it a valuable tool for liver disease research (Jonker et al., 1992).

  • Inhibition of Protein and Glycoprotein Secretion : D-galactosamine administration has been shown to inhibit protein and glycoprotein secretion by rat liver, affecting secretion times for specific glycoproteins (Bauer, Lukaschek, & Reutter, 1974).

  • Quantitative Determination in Biological Samples : It can be used for the quantitative determination of hexosamine hydrochloride in biological samples, which is crucial in biochemical research (Haas & Weigerding, 1970).

  • Study of Hepatocellular Injury : It is utilized as an experimental model of hepatocellular injury, inducing oxidative and nitrosative stress in cultured human hepatocytes (Rodríguez-Ariza et al., 2005).

  • Sensitization to Lethal Effects of Bacterial Endotoxin : D-galactosamine sensitizes animals to the lethal effects of bacterial endotoxin and tumor necrosis factor-alpha, useful in studies related to immune responses (Alcorn, Fierer, & Chojkier, 1992).

Safety And Hazards


  • Toxicity : While generally considered safe, excessive consumption can lead to adverse effects.

  • Handling Precautions : Proper handling and protective equipment are necessary.

  • Allergenicity : Some individuals may be allergic to galactosamine.


Future Directions

Research on D-(+)-Galactosamine hydrochloride continues to explore its applications in medicine, biochemistry, and materials science. Investigations into its potential therapeutic uses, such as anti-inflammatory properties or cancer treatment, are ongoing.


properties

IUPAC Name

(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPLRMLTKYXDST-BMZZJELJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4031356
Record name Galactosamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4031356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-(+)-Galactosamine hydrochloride

CAS RN

1772-03-8
Record name Galactosamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4031356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,190
Citations
W Wang, L Sun, Y Deng, J Tang - The FEBS Journal, 2013 - Wiley Online Library
High‐mobility group box 1 ( HMGB 1) protein is released into the serum after tissue damage, and serves as a warning signal to enhance the inflammatory response. Acute liver injury is …
PJ Stoffyn, RW Jeanloz - Journal of the American Chemical …, 1954 - ACS Publications
… Preparation of pure methylated galactosamines by synthesis has been undertaken and the present work describes the synthesisof 3O-methyl-D-galactosamine hydrochloride (VI). …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
RW Jeanloz, DM Schmid, PJ Stoffyn - Journal of the American …, 1957 - ACS Publications
… Instead, the synthesis was started with a material obtained from lactose, which had been used for the preparation of 4-0methyl-D-galactosamine hydrochloride, namely, 1,6: 2.3- …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
H Farghali, A Gasbarrini, AB Borle… - Transplantation …, 1991 - ncbi.nlm.nih.gov
… Twenty-four hours later, acute hepatic failure was induced by a single intraperitoneal injection of D-galactosamine hydrochloride dissolved in 0.9% NaCl at dose of 2 g/kg for groups 1 …
T Otsuka, K Izumi, I Tokunaga, T Gotohda… - The Journal of Medical …, 2006 - jstage.jst.go.jp
… We reported that induction of hepatocyte regeneration by repeated injections of D-galactosamine hydrochloride (GalN) completely inhibited lethal hepatitis in LEC rats without …
Number of citations: 8 www.jstage.jst.go.jp
DK STEARNS, RG NAVES… - The Journal of Organic …, 1961 - ACS Publications
… The synthesis of 3,6-di-O-methyl-D-galactosamine hydrochloride (IX) completes the series of the 0mcthyl ethers of 2-amino-2-deoxy-n-galactopyranose.3-8 They are used as reference …
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
C Cessi, F Serafini-Cessi - Biochemical Journal, 1963 - ncbi.nlm.nih.gov
… Effect of the concentration of acetylacetone on the colour developed by 0-2 ,umole of D-galactosamine hydrochloride alone (e) and in the presence of 50,umoles of lysine (0). …
K Miyanaga, T Yoshioka, H Nakagawa… - Biological and …, 2008 - jstage.jst.go.jp
MATERIALS AND METHODS Chemicals Branched PEI of 25kDa molecular weight was obtained from Aldrich Chemical Co.(Milwaukee, WI, USA). The polymers were used without …
Number of citations: 8 www.jstage.jst.go.jp
O Kato, Y Fukuda, T Hayakawa, S Izuta… - Biochimica et Biophysica …, 1998 - Elsevier
… In the present study, we made a liver injury model rat by the intraperitoneal injection of d-galactosamine hydrochloride (GalN, 500 mg/kg) and lipopolysaccharide (LPS, 100 μg/kg). …
RW Jeanloz, PJ Stoffyn - Journal of the American Chemical …, 1954 - ACS Publications
VIII IX, R= HX, R= COCH» derivative was found only in very small yield. In the present work, the preparation of 4-0-methyl-D-galactosamine proceeded along similar lines, start-ing from …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk

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